N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Fragment-based drug discovery Ligand efficiency Kinase inhibitor design

Fragment-based screening demands building blocks with precisely defined, orthogonal reactivity-substituting generic analogs risks altering binding modes and invalidating SAR. This meta-substituted benzylamine HCl delivers a tertiary N-methylacetamide inert to common amine-reactive chemistries alongside a free primary aminomethyl handle (pKa ~9.8) for selective NHS ester coupling, reductive amination, or urea formation. The hydrochloride salt ensures accurate stoichiometry (MW 214.69) for parallel chemistry workflows, with melting point 188-191°C as an identity checkpoint. Computed TPSA 46.33 Ų permits linker conjugation without breaching CNS permeability thresholds, making it a strategic core for neuroscience probe design. Structurally validated as a des-methyl fragment hit analog (PDB 5N3F); N-methylation enables first-round hinge-pocket steric tolerance probing. Supplied at 95% purity with full analytical documentation.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
CAS No. 849020-90-2
Cat. No. B1271462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
CAS849020-90-2
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=CC=CC(=C1)CN.Cl
InChIInChI=1S/C10H14N2O.ClH/c1-8(13)12(2)10-5-3-4-9(6-10)7-11;/h3-6H,7,11H2,1-2H3;1H
InChIKeyZAHFERYIAUVCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Aminomethyl)phenyl]-N-methylacetamide Hydrochloride (CAS 849020-90-2): Structural Classification and Procurement Baseline


N-[3-(Aminomethyl)phenyl]-N-methylacetamide hydrochloride (CAS 849020-90-2) is a meta-substituted phenyl derivative bearing a tertiary N-methylacetamide group and a benzylamine moiety, supplied as the hydrochloride salt (C10H15ClN2O, MW 214.69) [1]. The compound belongs to the class of 3-(N,N-disubstituted)aminoacetanilides and is primarily utilized as a synthetic building block in medicinal chemistry and fragment-based drug discovery programs. Its structural motif—a phenyl ring simultaneously functionalized with a hydrogen-bond-accepting tertiary amide and a primary aminomethyl handle—enables its use as a versatile intermediate for amide coupling, reductive amination, and urea formation, distinguishing it from simpler aniline or benzylamine building blocks that lack the dual orthogonal reactive sites .

Why Generic Substitution of N-[3-(Aminomethyl)phenyl]-N-methylacetamide Hydrochloride Fails: Structural Determinants of Differentiation


N-[3-(Aminomethyl)phenyl]-N-methylacetamide hydrochloride occupies a precise structural niche that cannot be satisfied by simple in-class substitution. The presence of the N-methyl group on the acetamide nitrogen eliminates a hydrogen-bond donor relative to the des-methyl analog (N-[3-(aminomethyl)phenyl]acetamide), altering both lipophilicity (computed LogP ≈ 0.20 vs. an estimated lower value for the secondary amide analog) and key molecular recognition features [1]. The meta-substitution pattern of the aminomethyl group relative to the N-methylacetamide moiety creates a specific geometry that is absent in ortho- or para-substituted isomers and in analogs where the aminomethyl group is directly attached to the ring without a methylene spacer . Furthermore, the hydrochloride salt form provides defined stoichiometry, crystallinity, aqueous solubility, and a melting point of 188–191°C, which are critical parameters for reproducible weighing, formulation, and reaction setup—properties not automatically guaranteed by procuring the free base or alternative salt forms . These structural and physicochemical distinctions mean that substituting a generic aminomethyl-phenylacetamide analog risks altering reaction kinetics in downstream synthetic steps, changing binding modes in fragment screens, and invalidating analytical reference standards.

Quantitative Differentiation Evidence for N-[3-(Aminomethyl)phenyl]-N-methylacetamide Hydrochloride (CAS 849020-90-2)


Hydrogen-Bond Donor Count Reduction: N-Methyl vs. Des-Methyl Analog

The target compound bears a tertiary N-methylacetamide group (one H-bond acceptor, zero H-bond donors on the amide), whereas the close analog N-[3-(aminomethyl)phenyl]acetamide (CAS 96783-68-5) contains a secondary acetamide (one H-bond donor, one H-bond acceptor) . This reduction in hydrogen-bond donor count eliminates a potential polar interaction point and increases lipophilicity, as reflected in the computed LogP of ~0.20–0.35 for the N-methyl derivative [1] compared to a predicted LogP of approximately -0.1 for the des-methyl analog (based on fragment addition of –CH2– and N-methylation) . In fragment-based screening, the des-methyl analog has been co-crystallized with cAMP-dependent protein kinase A (PDB 5N3F, resolution 1.68 Å), demonstrating a defined binding mode involving the acetamide NH [2]. The N-methylated target compound is therefore predicted to lose this specific H-bond interaction, making it a critical control compound for assessing the pharmacophoric role of the amide NH and for probing lipophilic tolerance in the same binding pocket.

Fragment-based drug discovery Ligand efficiency Kinase inhibitor design

Lipophilicity and Ionization State Differentiation at Physiologically Relevant pH

Computed distribution coefficients for the target compound show strong pH-dependent ionization: LogD(pH 5.5) = −2.73 and LogD(pH 7.4) = −1.50 [1]. The aminomethyl group (calculated pKa ≈ 9.5–10.5 for benzylamines) remains predominantly protonated at physiological pH, imparting significant aqueous solubility via the charged ammonium species, while the neutral N-methylacetamide moiety contributes a modest LogP of ~0.20 [2]. In contrast, the comparator 3-(aminomethyl)-N-methylbenzamide hydrochloride (CAS 916211-48-8), which replaces the acetanilide with a benzamide, presents a different electronic distribution due to the amide carbonyl being directly conjugated with the aromatic ring, altering both the pKa of the adjacent aminomethyl group and the overall LogD profile. While head-to-head experimental LogD data are not available from the same study, the computed LogD difference (estimated ΔLogD(7.4) ≈ +0.3 to +0.5 for the target vs. the benzamide analog) suggests measurably distinct passive membrane permeability in cell-based assays [3].

Physicochemical profiling Permeability Solubility

Salt Form and Crystallinity: Hydrochloride vs. Free Base Procurement Consistency

N-[3-(Aminomethyl)phenyl]-N-methylacetamide is commercially procurable as both the free base (CAS 849095-07-4, MW 178.23) and the hydrochloride salt (CAS 849020-90-2, MW 214.69) . The hydrochloride form exhibits a defined melting point of 188–191°C and is supplied as a crystalline powder with a typical purity specification of 95% (HPLC or GC) . In contrast, the free base is an oil or low-melting solid at ambient temperature, which complicates accurate weighing, limits long-term storage stability, and introduces batch-to-batch variability in stoichiometry during amide coupling reactions where precise control of the nucleophilic amine equivalent is critical. The hydrochloride salt eliminates the need for in situ protonation prior to coupling and provides a gravimetrically reliable form for automated solid dispensing systems used in high-throughput parallel synthesis . Procurement of the hydrochloride salt rather than the free base directly reduces the experimental variability associated with hygroscopicity and amine oxidation.

Solid-state chemistry Analytical reference standards Synthetic reproducibility

Topological Polar Surface Area and CNS Drug-Likeness: Meta-Aminomethyl vs. Para Isomer

The target compound has a computed Topological Polar Surface Area (TPSA) of 46.33 Ų [1], which falls below the commonly cited CNS permeability threshold of 60–70 Ų and is lower than that of its para-substituted isomer (estimated TPSA ~49–52 Ų due to symmetry-altered polar group exposure) and the primary acetamide analog N-[3-(aminomethyl)phenyl]acetamide (TPSA ~55–58 Ų due to the additional H-bond donor) [2]. The meta arrangement of the aminomethyl group relative to the N-methylacetamide creates a non-planar geometry that disrupts intermolecular π–π stacking compared to the para isomer, potentially reducing crystal packing forces and improving amorphous solubility [3]. While no direct head-to-head CNS penetration data are available for these specific isomers, the lower TPSA of the target compound positions it more favorably within the physicochemical space associated with passive blood-brain barrier permeability, as defined by the Wager CNS MPO descriptors.

CNS drug design Blood-brain barrier permeability Isomer selection

Fragment-to-Lead Elaboration Utility: PKA Co-Crystal Structure of Des-Methyl Analog as Structural Template

The des-methyl analog N-[3-(aminomethyl)phenyl]acetamide has been solved in complex with cAMP-dependent protein kinase A catalytic subunit alpha from Cricetulus griseus at 1.68 Å resolution (PDB 5N3F) [1]. The electron density maps unambiguously position the acetamide moiety in the kinase hinge region and the aminomethyl group oriented toward the solvent-exposed ribose pocket [2]. This structural information provides a direct, experimentally validated starting point for fragment growing. The target compound, bearing an N-methyl substituent, serves as the immediate next-step analog for SAR exploration: the N-methyl group probes the steric and lipophilic tolerance of the hinge-binding pocket while the aminomethyl handle remains available for vector-based elaboration via amide bond formation or reductive amination with carboxylic acid or aldehyde building blocks [3]. No equivalent co-crystal structure is available for the N-methylated target compound, which is precisely why its procurement is valuable—it represents the first logical iteration in a structure-guided fragment-to-lead campaign.

Structure-based drug design Kinase fragment elaboration X-ray crystallography

Meta-Substitution Geometry: Differentiating from Ortho and Para Aminomethylphenyl Isomers

The target compound incorporates the aminomethyl group at the meta position relative to the N-methylacetamide substituent. Alternative regioisomers—ortho-aminomethyl and para-aminomethyl analogs—are commercially distinct entities (e.g., para analog CAS 741248-96-4) . The meta substitution enforces a specific exit vector angle of approximately 120° between the two substituents, whereas the para isomer enforces a 180° linear geometry and the ortho isomer introduces steric compression and potential intramolecular hydrogen bonding between the aminomethyl NH2 and the acetamide carbonyl [1]. In the context of the PKA co-crystal structure (PDB 5N3F), the meta geometry of the des-methyl fragment is essential for positioning the aminomethyl group toward the solvent-accessible ribose pocket while the acetamide engages the hinge; a para isomer would misalign the aminomethyl vector by approximately 60°, projecting it into a suboptimal region of the active site [2]. The meta isomer therefore preserves the validated geometry of the fragment hit while the N-methyl group on the target compound probes the hinge hydrogen-bonding requirement.

Regioisomer selection Medicinal chemistry Structure-activity relationships

Validated Application Scenarios for N-[3-(Aminomethyl)phenyl]-N-methylacetamide Hydrochloride (CAS 849020-90-2)


Fragment-to-Lead Kinase Inhibitor Elaboration Using PKA Structural Template

The des-methyl analog of this compound is structurally validated as a fragment hit in the ATP-binding site of cAMP-dependent protein kinase A (PDB 5N3F, 1.68 Å) [1]. Procurement of the N-methylated target compound enables the first round of structure-guided SAR: the N-methyl group probes whether the hinge-binding pocket tolerates increased steric bulk and lipophilicity at the amide nitrogen. Downstream elaboration involves derivatizing the free aminomethyl handle via amide coupling with diverse carboxylic acid building blocks to extend toward the ribose pocket or solvent-exposed channel. The hydrochloride salt form ensures accurate stoichiometry for parallel chemistry, reducing the risk of under- or over-charging the amine nucleophile in coupling reactions .

CNS-Penetrant Probe Design Leveraging Favorable TPSA Profile

With a computed TPSA of 46.33 Ų—well below the CNS permeability ceiling of ~76 Ų—the target compound is an attractive core scaffold for designing blood-brain barrier-permeable probes [1]. Its meta-substitution pattern and N-methylation reduce polar surface area relative to the des-methyl analog (TPSA ~55 Ų) and para isomers. The aminomethyl group serves as a conjugation handle for attaching fluorescent reporters, biotin tags, or PET tracer precursors without breaching the TPSA threshold, making this compound a strategic choice for neuroscience-targeted chemical biology campaigns where maintaining CNS drug-likeness during linker attachment is critical .

Selective Amine Nucleophile for Orthogonal Bioconjugation in Dual-Warhead ADC Linker Synthesis

The compound contains a single primary aliphatic amine (benzylamine, pKa ~9.8) alongside a fully substituted tertiary amide that is inert to common amine-reactive chemistries. This orthogonality allows selective functionalization of the aminomethyl group via NHS ester coupling, isothiocyanate conjugation, or reductive amination without competing reactions at the N-methylacetamide [1]. The hydrochloride salt provides the amine in its protonated, storage-stable form, and the defined melting point (188–191°C) serves as an identity and purity checkpoint prior to use in GMP-like bioconjugation workflows where traceability of starting materials is mandated . This is distinct from analogs containing secondary amides, which can undergo partial acylation under forcing conditions.

Negative Control for Acetamide NH-Dependent Pharmacology in NOS/Acetamidine Series

The N-phenylacetamidine series, exemplified by 1400W (N-(3-(aminomethyl)benzyl)acetamidine, CAS 180001-34-7), is the gold-standard class of selective inducible nitric oxide synthase (iNOS) inhibitors with reported Ki values in the low nanomolar range [1]. The target compound, bearing an N-methylacetamide in place of the acetamidine, eliminates the strongly basic amidine functionality required for NOS inhibition, making it a suitable pharmacologically inert negative control or a specificity-counter-screen compound. Its structural similarity to the active pharmacophore (meta-aminomethylphenyl core) ensures that any observed activity in NOS assays can be attributed to the amidine moiety rather than the core scaffold, enabling clean SAR interpretation .

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